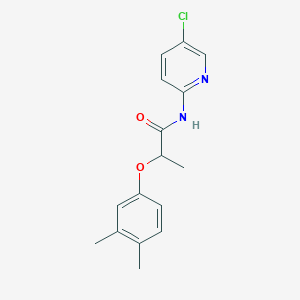
N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide, also known as clopyralid, is a synthetic auxin herbicide that is widely used in agriculture to control broadleaf weeds. Clopyralid is a member of the pyridine carboxylic acid family of herbicides, which are known for their selective activity against dicotyledonous plants.
Mechanism of Action
Clopyralid works by disrupting the normal growth and development of dicotyledonous plants. It specifically targets the auxin signaling pathway, which is responsible for regulating plant growth and development. By disrupting this pathway, N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide causes abnormal growth and development in susceptible plants, ultimately leading to their death.
Biochemical and Physiological Effects:
Clopyralid has been shown to have a number of biochemical and physiological effects on plants. It inhibits cell division, disrupts the formation of new leaves and shoots, and alters the structure and function of plant tissues. Clopyralid also affects the metabolism of amino acids and other important plant compounds.
Advantages and Limitations for Lab Experiments
Clopyralid is a useful tool for studying the auxin signaling pathway in plants. It can be used to identify genes and proteins that are involved in this pathway, as well as to study the effects of auxin on plant growth and development. However, N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide has limitations in lab experiments, as it can be toxic to some plant species and may have unintended effects on non-target organisms.
Future Directions
There are a number of potential future directions for research on N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide. One area of interest is the development of new herbicides that target the auxin signaling pathway in plants. Another area of interest is the use of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide in combination with other herbicides to improve weed control in crops. Additionally, there is a need for further research on the environmental impact of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide and other herbicides, particularly their effects on non-target organisms and ecosystems.
Synthesis Methods
Clopyralid can be synthesized by reacting 3,4-dimethylphenol with 2-bromo-5-chloropyridine to form 2-(3,4-dimethylphenoxy)-5-chloropyridine. This intermediate compound is then reacted with 2-chloropropionyl chloride to form N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)propanamide.
Scientific Research Applications
Clopyralid has been extensively studied for its herbicidal properties. It is commonly used to control weeds in crops such as corn, soybeans, and wheat. Clopyralid has also been studied for its potential use in controlling invasive plant species in natural ecosystems.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(3,4-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-4-6-14(8-11(10)2)21-12(3)16(20)19-15-7-5-13(17)9-18-15/h4-9,12H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFXDPGMJSXOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(3,4-dimethylphenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-bis[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5141417.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5141434.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5141441.png)


![N~1~-(4-ethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5141459.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5141482.png)
![3-(ethylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141487.png)
![6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5141492.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5141508.png)

![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5141521.png)
![3,3-dimethyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141532.png)